METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyrrolopyrimidine core, a thiophene ring, and various functional groups including a methoxyphenyl and a fluorine atom
Preparation Methods
The synthesis of METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step often involves Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds.
Functionalization of the thiophene ring: This can be done through various substitution reactions to introduce the hydroxyl and methylthio groups.
Industrial production methods would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups in the pyrrolopyrimidine core can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its complex structure and potential biological activity.
Material Science: The unique electronic properties of the thiophene ring make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The pyrrolopyrimidine core can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives and thiophene-containing molecules. Compared to these compounds, METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical and biological properties .
Properties
IUPAC Name |
methyl 5-[6-(3-fluoro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O6S/c1-8-12(20(28)31-4)16(26)17(32-8)13-14-18(25(2)21(29)24-19(14)27)23-15(13)9-5-6-11(30-3)10(22)7-9/h5-7,23,26H,1-4H3,(H,24,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQHOGRMHSZXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C2=C(NC3=C2C(=O)NC(=O)N3C)C4=CC(=C(C=C4)OC)F)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.